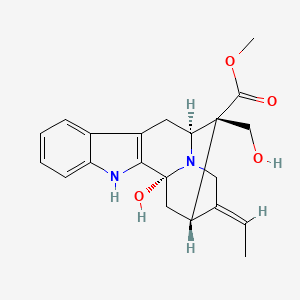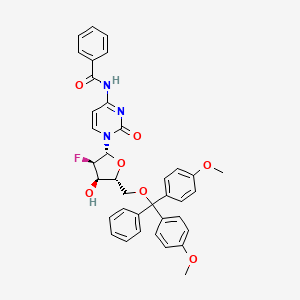![molecular formula C15H26ClN B1180885 1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea CAS No. 1713-68-4](/img/structure/B1180885.png)
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of salicylidene and thiosemicarbazide, featuring dichloro substitutions on the salicylidene ring and a phenyl group attached to the thiosemicarbazide moiety. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea typically involves the condensation reaction between 3,5-dichlorosalicylaldehyde and 4-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups on the salicylidene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-Dichlorosalicylidene)-1-aminopyrene: Exhibits photo-reversible negative photochromism.
3,5-Dichlorosalicylidene-p-iminoacetophenone oxime: Studied for its structural and spectroscopic properties.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its oxidizing properties.
Uniqueness
1-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea is unique due to its combination of dichloro substitutions and the thiosemicarbazide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
1713-68-4 |
|---|---|
Fórmula molecular |
C15H26ClN |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B1180808.png)
![9-hydroxy-10-(hydroxymethyl)-6,10,14,15-tetramethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one](/img/structure/B1180810.png)





